Telomestatin

Description

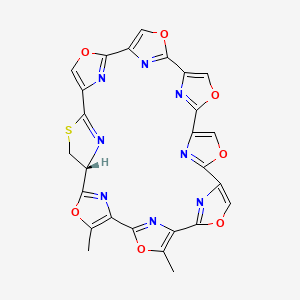

Structure

3D Structure

Properties

IUPAC Name |

4,8-dimethyl-3,7,11,15,19,23,27-heptaoxa-31-thia-33,34,35,36,37,38,39,40-octazanonacyclo[28.2.1.12,5.16,9.110,13.114,17.118,21.122,25.126,29]tetraconta-2(40),4,6(39),8,10(38),12,14(37),16,18(36),20,22(35),24,26(34),28,30(33)-pentadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14N8O7S/c1-9-17-24-30-14(6-39-24)21-28-12(4-37-21)19-27-11(3-35-19)20-29-13(5-36-20)22-31-15(7-38-22)26-32-16(8-42-26)23-33-18(10(2)40-23)25(34-17)41-9/h3-7,16H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSQVYZBDXIXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=NC(CS9)C(=N2)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14N8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Telomestatin from Streptomyces anulatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telomestatin, a potent natural product isolated from the bacterium Streptomyces anulatus 3533-SV4, has emerged as a significant molecule in cancer research due to its highly specific inhibition of telomerase.[1][2] This technical guide provides an in-depth overview of the discovery of Telomestatin, detailing the methodologies for its fermentation, extraction, purification, and structure elucidation. Furthermore, it outlines the experimental protocols for evaluating its biological activity and presents key quantitative data in a structured format. Visual diagrams of the mechanism of action and experimental workflows are included to facilitate a comprehensive understanding of this important telomerase inhibitor.

Introduction

Telomeres, repetitive nucleotide sequences at the termini of linear chromosomes, are crucial for maintaining genomic stability.[1] In most somatic cells, telomeres shorten with each cell division, leading to cellular senescence or apoptosis. However, in approximately 90% of cancer cells, the enzyme telomerase is reactivated, enabling the maintenance of telomere length and conferring cellular immortality.[1] This makes telomerase a prime target for anticancer drug development.

Telomestatin, discovered from the fermentation broth of Streptomyces anulatus 3533-SV4, is a powerful and specific inhibitor of telomerase.[1][2][3] Its mechanism of action involves the stabilization of G-quadruplex structures within the telomeric DNA, which effectively sequesters the substrate for telomerase and inhibits its function.[1][2][4] This guide serves as a comprehensive resource for researchers interested in the discovery, isolation, and biological evaluation of Telomestatin.

Data Presentation

The following tables summarize the key quantitative data associated with the discovery and characterization of Telomestatin.

Table 1: Physicochemical Properties of Telomestatin

| Property | Value | Reference |

| Molecular Formula | C₂₆H₁₄N₈O₇S | [3] |

| Molecular Weight | 582.51 g/mol | [3] |

| Appearance | Amorphous powder | [5] |

| Solubility | Soluble in DMSO and MeOH; partially soluble in CHCl₃ | [5] |

Table 2: Biological Activity of Telomestatin

| Parameter | Value | Cell Line/System | Reference |

| Telomerase IC₅₀ | 5 nM | in vitro TRAP assay | [4] |

| Telomerase IC₅₀ | 0.7 nM | in vitro TRAP assay | [6] |

| Specificity | No significant inhibition of reverse transcriptases and polymerases | in vitro assays | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of Telomestatin.

Fermentation of Streptomyces anulatus 3533-SV4

Objective: To cultivate Streptomyces anulatus 3533-SV4 for the production of Telomestatin.

Materials:

-

Streptomyces anulatus 3533-SV4 strain

-

Seed Culture Medium (e.g., Tryptone Soya Broth)

-

Production Medium (see composition below)

-

Baffled Erlenmeyer flasks

-

Fermenter

-

Rotary shaker

-

Autoclave

Production Medium Composition:

| Component | Concentration (g/L) |

| Glycerol | 20 |

| Molasses | 10 |

| Casein | 5 |

| Polypepton | 1 |

| CaCO₃ | 4 |

Procedure:

-

Inoculum Preparation: Inoculate a baffled Erlenmeyer flask containing the seed culture medium with a spore suspension or mycelial fragment of S. anulatus 3533-SV4. Incubate at 28°C on a rotary shaker at 200 rpm for 2-3 days until a dense culture is obtained.

-

Production Culture: Inoculate a fermenter containing the sterile production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Maintain the fermentation at 28°C with aeration and agitation for 3-5 days. Monitor the production of Telomestatin using a suitable analytical method (e.g., HPLC).

Extraction and Purification of Telomestatin

Objective: To isolate and purify Telomestatin from the fermentation broth.

Materials:

-

Fermentation broth of S. anulatus 3533-SV4

-

Ethyl acetate

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., chloroform, methanol, acetonitrile, water)

-

Rotary evaporator

Procedure:

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal volume of chloroform.

-

Apply the dissolved extract to a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of increasing methanol in chloroform.

-

Collect fractions and monitor for the presence of Telomestatin using thin-layer chromatography (TLC) or HPLC.

-

Pool the active fractions and concentrate.

-

-

Size-Exclusion Chromatography:

-

Dissolve the partially purified sample in methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions.

-

Monitor the fractions for Telomestatin and pool the pure fractions.

-

-

Preparative HPLC:

-

For final purification, subject the enriched fraction to preparative HPLC on a C18 column.

-

Use a gradient of acetonitrile in water as the mobile phase.

-

Collect the peak corresponding to Telomestatin and lyophilize to obtain the pure compound.

-

Structure Elucidation of Telomestatin

Objective: To determine the chemical structure of Telomestatin.

Techniques:

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMQC, HMBC)

Procedure:

-

Mass Spectrometry: Determine the molecular formula of the purified compound using high-resolution mass spectrometry.

-

NMR Spectroscopy:

-

Dissolve the purified Telomestatin in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra to identify the proton and carbon environments.

-

Perform 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) to establish one-bond proton-carbon correlations.

-

Utilize Heteronuclear Multiple Bond Correlation (HMBC) experiments to determine long-range proton-carbon connectivities, which is crucial for assembling the molecular structure.[7][8]

-

Telomerase Inhibition Assay (TRAP Assay)

Objective: To determine the inhibitory activity of Telomestatin against telomerase.

Principle: The Telomeric Repeat Amplification Protocol (TRAP) is a PCR-based assay that measures the ability of telomerase in a cell extract to add telomeric repeats to a substrate oligonucleotide.[1][9][10][11][12]

Materials:

-

Cell lysate containing telomerase

-

TS primer (telomerase substrate)

-

ACX primer (reverse primer)

-

dNTPs

-

Taq polymerase

-

PCR buffer

-

Telomestatin at various concentrations

-

PCR machine

-

Polyacrylamide gel electrophoresis (PAGE) system

-

DNA staining dye (e.g., SYBR Green)

Procedure:

-

Telomerase Extension:

-

Prepare reaction mixtures containing cell lysate, TRAP buffer, dNTPs, TS primer, and varying concentrations of Telomestatin.

-

Incubate the mixtures at 30°C for 30 minutes to allow telomerase to extend the TS primer.

-

-

PCR Amplification:

-

Add the ACX primer and Taq polymerase to the reaction mixtures.

-

Perform PCR amplification of the telomerase extension products.

-

-

Detection:

-

Separate the PCR products by PAGE.

-

Stain the gel with a DNA dye and visualize the characteristic ladder of telomeric repeats.

-

Quantify the band intensities to determine the IC₅₀ value of Telomestatin.

-

Mandatory Visualizations

Signaling Pathway: Mechanism of Telomerase Inhibition by Telomestatin

Caption: Mechanism of Telomerase Inhibition by Telomestatin.

Experimental Workflow: Isolation and Purification of Telomestatin

Caption: Workflow for the Isolation and Purification of Telomestatin.

Conclusion

The discovery of Telomestatin from Streptomyces anulatus represents a significant advancement in the search for novel anticancer agents. Its potent and specific inhibition of telomerase through the stabilization of G-quadruplex structures provides a unique mechanism for targeting cancer cell proliferation. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development, facilitating further investigation into Telomestatin and the development of related telomerase inhibitors.

References

- 1. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Telomerase inhibitor, telomestatin, a specific mechanism to interact with telomere structure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Telomestatin, a novel telomerase inhibitor from Streptomyces anulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Telomestatin, a potent telomerase inhibitor that interacts quite specifically with the human telomeric intramolecular g-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. telomer.com.tr [telomer.com.tr]

- 11. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. TRAP (Telomeric Repeat Amplification Protocol) [bio-protocol.org]

Telomestatin: A Technical Guide to a Novel Telomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telomestatin, a potent natural macrocyclic compound isolated from Streptomyces anulatus, has emerged as a significant telomerase inhibitor with considerable potential in oncology research. Its unique mechanism of action, centered on the stabilization of G-quadruplex structures within telomeric DNA, distinguishes it from many other anti-cancer agents. This document provides an in-depth technical overview of telomestatin, encompassing its chemical properties, mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. Detailed signaling pathways and experimental workflows are presented to offer a comprehensive resource for professionals in the field of drug discovery and cancer biology.

Introduction

Telomerase, a reverse transcriptase that maintains telomere length, is overexpressed in the vast majority of cancer cells, conferring them with replicative immortality.[1] This makes telomerase a highly attractive target for anti-cancer therapies. Telomestatin has been identified as one of the most potent inhibitors of this enzyme.[2] Its mode of action does not involve direct enzymatic inhibition but rather the stabilization of G-quadruplexes, which are secondary structures formed in guanine-rich DNA sequences, such as those found at the ends of telomeres.[2] By locking the telomeric DNA into this four-stranded conformation, telomestatin prevents the binding of telomerase, leading to progressive telomere shortening, cell cycle arrest, senescence, and ultimately, apoptosis in cancer cells.[2][3]

Chemical Properties and Synthesis

Telomestatin is a structurally unique macrocycle composed of seven oxazole rings and one thiazoline ring.[4] Its distinct architecture is crucial for its high affinity and selectivity for G-quadruplex DNA. The total synthesis of telomestatin has been achieved through various routes, often involving the convergent coupling of trisoxazole fragments followed by macrocyclization and the formation of the final heterocyclic rings.

Mechanism of Action

Telomestatin's primary mechanism of action is the potent and selective stabilization of intramolecular G-quadruplex structures in human telomeric DNA.[5] This stabilization effectively sequesters the 3' single-stranded G-rich overhang of telomeres, which is the substrate for telomerase.[6] By promoting and stabilizing the G-quadruplex conformation, telomestatin sterically hinders the access of telomerase to the telomere, thereby inhibiting telomere elongation.[2]

Beyond telomerase inhibition, telomestatin's activity also involves the disruption of the shelterin complex, a group of proteins that protect telomeres. Specifically, telomestatin has been shown to induce the dissociation of key shelterin proteins, TRF2 and POT1, from telomeres.[4][7] This "uncapping" of telomeres exposes them to DNA damage response (DDR) pathways, leading to cellular senescence or apoptosis.[8]

Quantitative Data Presentation

The efficacy of telomestatin has been evaluated across various cancer cell lines. The following tables summarize key quantitative data from multiple studies.

Table 1: Telomerase Inhibition by Telomestatin

| Parameter | Value | Reference |

| IC50 (Telomerase Activity) | 5 nM | [3] |

Table 2: In Vitro Cytotoxicity of Telomestatin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Incubation Time | Reference |

| ARD | Multiple Myeloma | ~1 µM | 7 days | [9] |

| MM1S | Multiple Myeloma | ~1 µM | 7 days | [9] |

| ARP | Multiple Myeloma | ~10 µM | 7 days | [9] |

| U937 | Acute Leukemia | Not specified | - | [10] |

| HeLa | Cervical Cancer | Growth inhibition at 2.5 µM | Long-term | [11] |

| MCF-7 | Breast Cancer | Growth inhibition at 2.5 µM | Long-term | [11] |

| SiHa | Cervical Cancer | Growth inhibition at 2.5 µM | Long-term | [11] |

Table 3: Effect of Telomestatin on Telomere Length

| Cell Line | Treatment Concentration | Treatment Duration | Effect on Telomere Length | Reference |

| ARD, MM1S, ARP | Minimal effective concentration | 3-5 weeks | Reduction in telomere length | [3] |

| A549 | 0.1 µM | Not specified | Significant shortening | [12] |

| HeLa, MCF-7, SiHa | Not specified | Long-term | Telomere shortening | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of telomestatin.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

Objective: To quantify the inhibitory effect of telomestatin on telomerase activity.

Materials:

-

Cell lysate from cancer cells

-

TRAP buffer (e.g., 20 mM Tris-HCl pH 8.3, 1.5 mM MgCl2, 63 mM KCl, 0.05% Tween 20, 1 mM EGTA)

-

dNTP mix

-

TS primer (5'-AATCCGTCGAGCAGAGTT-3')

-

ACX reverse primer

-

Taq DNA polymerase

-

SYBR Green or fluorescently labeled primer for detection

-

Telomestatin at various concentrations

Procedure:

-

Cell Lysis: Prepare cell extracts from control and telomestatin-treated cancer cells using a suitable lysis buffer (e.g., CHAPS-based buffer).

-

Telomerase Extension: In a PCR tube, mix the cell lysate with the TRAP buffer, dNTPs, and the TS primer. Incubate at 25°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

PCR Amplification: Add the ACX reverse primer and Taq DNA polymerase to the reaction mixture. Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.

-

Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) followed by staining with SYBR Green or by using a real-time PCR instrument if a fluorescently labeled primer or dye is used.

-

Quantification: Quantify the intensity of the characteristic 6-base pair ladder of telomerase products relative to an internal control to determine the level of telomerase activity. The IC50 value for telomestatin can be calculated from a dose-response curve.[14][15][16]

G-Quadruplex Stability Assay (Circular Dichroism Spectroscopy)

Circular dichroism (CD) spectroscopy is used to study the conformation of DNA and its interaction with ligands.

Objective: To assess the ability of telomestatin to induce and stabilize G-quadruplex structures in telomeric DNA.

Materials:

-

Oligonucleotide representing the human telomeric repeat sequence (e.g., 5'-AGGG(TTAGGG)3-3')

-

Buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)

-

Telomestatin solution

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Dissolve the telomeric oligonucleotide in the buffer to a final concentration of approximately 5 µM. Anneal the DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature to facilitate G-quadruplex formation.

-

CD Spectra Acquisition: Record the CD spectrum of the DNA solution from 220 to 320 nm in the absence of telomestatin. A characteristic positive peak around 295 nm and a negative peak around 260 nm indicate the formation of a hybrid-type G-quadruplex. A positive peak around 260 nm and a negative peak around 240 nm are characteristic of a parallel G-quadruplex.

-

Titration with Telomestatin: Add increasing concentrations of telomestatin to the DNA solution and record the CD spectrum after each addition.

-

Data Analysis: Analyze the changes in the CD signal to determine the binding affinity of telomestatin to the G-quadruplex and to observe any conformational changes induced by the ligand. An increase in the melting temperature (Tm) of the G-quadruplex in the presence of telomestatin, as determined by thermal denaturation experiments monitored by CD, indicates stabilization.[17][18][19]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic effects of telomestatin on cancer cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Telomestatin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of telomestatin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC50 value of telomestatin.[20][21][22]

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Telomestatin

Telomestatin's induction of telomere dysfunction triggers several downstream signaling pathways, primarily the DNA damage response (DDR) pathway.

Caption: Telomestatin-induced signaling cascade.

The stabilization of G-quadruplexes by telomestatin leads to telomerase inhibition and the disruption of the shelterin complex, resulting in telomere uncapping.[4][7][23] This is recognized as DNA damage, activating the ATM and ATR kinases, which are central to the DDR pathway.[8][24] The subsequent activation of downstream effectors, including the p38 MAPK pathway, culminates in cell cycle arrest, senescence, or apoptosis.[10][25]

Experimental Workflow for Evaluating Telomestatin

A typical workflow for the preclinical evaluation of telomestatin is outlined below.

Caption: Preclinical evaluation workflow for telomestatin.

This workflow begins with biochemical assays to confirm the direct effects of telomestatin on telomerase activity and G-quadruplex formation. Positive results then lead to in vitro cellular assays to assess cytotoxicity, effects on telomere length, and the induction of DDR and apoptosis. Promising in vitro data would then warrant in vivo studies using animal models, such as xenografts, to evaluate anti-tumor efficacy and systemic toxicity before consideration for clinical development.[10]

Conclusion

Telomestatin stands as a compelling telomerase inhibitor with a well-defined mechanism of action centered on G-quadruplex stabilization. Its ability to induce telomere dysfunction and subsequent cellular demise in cancer cells highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals to further explore the utility of telomestatin and similar G-quadruplex-stabilizing agents in the fight against cancer. Further research, including clinical trials, will be crucial to fully elucidate its clinical efficacy and safety profile.[26]

References

- 1. A telomere-targeting drug depletes cancer initiating cells and promotes anti-tumor immunity in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Telomerase inhibitor, telomestatin, a specific mechanism to interact with telomere structure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The G-quadruplex ligand telomestatin inhibits POT1 binding to telomeric sequences in vitro and induces GFP-POT1 dissociation from telomeres in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of telomestatin with the telomeric single-strand overhang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dysfunctional telomeres activate an ATM-ATR-dependent DNA damage response to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Telomerase inhibition with a novel G-quadruplex-interactive agent, telomestatin: in vitro and in vivo studies in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. telomer.com.tr [telomer.com.tr]

- 17. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]

- 19. Protocol for circular dichroism spectral analysis of the thermal stability of CpG-methylated quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. broadpharm.com [broadpharm.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. G-Quadruplex stabilization by telomestatin induces TRF2 protein dissociation from telomeres and anaphase bridge formation accompanied by loss of the 3' telomeric overhang in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Telomere-related DNA damage response pathways in cancer therapy: prospective targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The MAPK Pathway Signals Telomerase Modulation in Response to Isothiocyanate-Induced DNA Damage of Human Liver Cancer Cells | PLOS One [journals.plos.org]

- 26. Telomerase as a Cancer Target. Development of New Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Telomestatin's Mechanism of Action in Telomerase Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telomestatin, a natural macrocyclic compound isolated from Streptomyces anulatus, stands as one of the most potent inhibitors of telomerase discovered to date. Its primary mechanism of action revolves around the profound stabilization of G-quadruplex (G4) DNA structures within the single-stranded 3' overhang of human telomeres. This guide provides a comprehensive technical overview of telomestatin's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows. By sequestering the telomeric DNA into a G-quadruplex conformation, telomestatin effectively denies the enzyme telomerase access to its substrate, leading to the inhibition of telomere elongation. This, in turn, triggers a cascade of cellular events, including accelerated telomere shortening, dissociation of the protective shelterin complex, and ultimately, cell cycle arrest and apoptosis in cancer cells. This document is intended to serve as a detailed resource for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action: G-Quadruplex Stabilization

Telomeres, the protective caps at the ends of eukaryotic chromosomes, consist of repetitive G-rich sequences. The extreme 3' end of the telomere extends as a single-stranded G-rich overhang, which is the substrate for the enzyme telomerase. This G-rich sequence has a propensity to fold into a four-stranded secondary structure known as a G-quadruplex, a conformation stabilized by Hoogsteen hydrogen bonds between guanine bases in a square planar arrangement (a G-tetrad).

Telomestatin's molecular structure exhibits a remarkable affinity for these G-quadruplex structures.[1][2] Its planar macrocyclic core can stack onto the terminal G-tetrads of the G-quadruplex, significantly enhancing its stability.[3][4][5] This stabilization effectively "locks" the telomeric overhang in a conformation that is not recognized by the active site of telomerase, thus competitively inhibiting its function.[1] Notably, telomestatin demonstrates a high degree of selectivity for intramolecular G-quadruplexes over duplex DNA, a crucial attribute for a targeted therapeutic agent.[2]

Signaling Pathway of Telomestatin-Induced Telomere Dysfunction

The stabilization of the telomeric G-quadruplex by telomestatin initiates a signaling cascade that leads to telomere dysfunction and subsequent cellular senescence or apoptosis.

Quantitative Data on Telomestatin Activity

The potency and effects of telomestatin have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Telomerase Inhibition by Telomestatin

| Parameter | Value | Cell Line/System | Reference |

| IC50 (TRAP Assay) | ~5 nM | in vitro | [1][6] |

| IC50 (Direct Assay) | ~1.15 µM | in vitro | [7] |

Note: The significant difference in IC50 values between the TRAP assay and direct telomerase assays highlights the potential for PCR amplification artifacts in the TRAP assay when studying G-quadruplex interactive compounds.[7]

Table 2: In Vivo Efficacy of Telomestatin in a U937 Xenograft Model

| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Reference |

| Control (PBS) | - | 1395 ± 270 | [8] |

| Telomestatin | 15 mg/kg | 291 ± 14 | [8] |

| Treatment Group | Dose | Telomerase Activity Inhibition | Reference |

| Telomestatin | 15 mg/kg | Significant downregulation | [8] |

Table 3: Effect of Telomestatin on Telomere Length

| Cell Line | Treatment | Duration | Observed Effect | Reference | |---|---|---|---| | A549 | 0.1 µM Telomestatin | Not Specified | Significant telomere shortening |[9] | | HeLa, MCF-7, SiHa | Not Specified | Long-term | Telomere shortening |[10] |

Key Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

a. Cell Lysate Preparation:

-

Harvest approximately 10^5 to 10^6 cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in 20-200 µL of ice-cold lysis buffer (e.g., NP-40 or CHAPS-based buffer).

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the protein extract. Determine protein concentration using a standard method (e.g., Bradford assay).

b. Telomerase Extension Reaction:

-

In a PCR tube, combine the cell lysate (containing 0.1-1 µg of protein) with a reaction mixture containing a TS primer (a non-telomeric oligonucleotide), dNTPs, and reaction buffer.

-

Incubate at 25-30°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

Inactivate the telomerase by heating at 95°C for 5 minutes.

c. PCR Amplification:

-

Add a reverse primer (e.g., ACX primer) and Taq DNA polymerase to the reaction mixture.

-

Perform PCR for 25-30 cycles with appropriate annealing and extension temperatures. An internal PCR control is often included to check for PCR inhibition.

d. Detection:

-

Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).

-

Visualize the characteristic 6-bp ladder of telomerase extension products using a suitable staining method (e.g., SYBR Green or autoradiography if using radiolabeled primers).

Experimental Workflow for TRAP Assay

G-Quadruplex Stabilization Assays

a. Förster Resonance Energy Transfer (FRET) Melting Assay: This assay measures the thermal stability of a G-quadruplex-forming oligonucleotide in the presence and absence of a ligand.

-

Oligonucleotide Design: Synthesize a G-quadruplex-forming oligonucleotide labeled with a FRET donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other. In the folded G-quadruplex state, the donor and quencher are in close proximity, resulting in low fluorescence. Upon unfolding (melting), the distance increases, leading to an increase in donor fluorescence.

-

Assay Setup: In a multi-well plate, prepare solutions of the labeled oligonucleotide in a suitable buffer (e.g., Tris-HCl with KCl). Add varying concentrations of telomestatin to the wells.

-

Melting Curve Analysis: Use a real-time PCR machine or a dedicated thermal cycler with fluorescence detection to monitor the fluorescence of the donor dye as the temperature is gradually increased.

-

Data Analysis: Plot the normalized fluorescence against temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. An increase in Tm in the presence of telomestatin indicates stabilization of the G-quadruplex.

b. Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to characterize the conformation of DNA. G-quadruplex structures have a characteristic CD spectrum that differs from that of single-stranded or duplex DNA.

-

Sample Preparation: Prepare solutions of the G-quadruplex-forming oligonucleotide in a buffer containing cations that promote G-quadruplex formation (e.g., K+). Add telomestatin at the desired concentration.

-

CD Measurement: Record the CD spectrum of the sample over a wavelength range of approximately 220-320 nm.

-

Data Analysis: The formation of a parallel G-quadruplex is typically characterized by a positive peak around 260 nm and a negative peak around 240 nm. An antiparallel G-quadruplex usually shows a positive peak around 295 nm and a negative peak around 260 nm. Changes in the CD spectrum upon addition of telomestatin can confirm its interaction with and stabilization of the G-quadruplex structure.

Conclusion

Telomestatin's potent and selective inhibition of telomerase through the stabilization of telomeric G-quadruplex DNA underscores the therapeutic potential of targeting this unique DNA secondary structure in cancer. The multifaceted consequences of G-quadruplex stabilization, including the direct blockage of telomerase and the disruption of the protective shelterin complex, culminate in a robust anti-proliferative and pro-apoptotic effect in cancer cells. The experimental protocols detailed herein provide a framework for the continued investigation of telomestatin and the development of novel G-quadruplex-interactive agents. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals dedicated to advancing the field of telomere-targeted cancer therapy.

References

- 1. Telomestatin, a potent telomerase inhibitor that interacts quite specifically with the human telomeric intramolecular g-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The different biological effects of telomestatin and TMPyP4 can be attributed to their selectivity for interaction with intramolecular or intermolecular G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of Telomestatin to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Binding of Telomestatin to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Role of Telomestatin in G-Quadruplex Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomestatin, a natural macrocyclic compound isolated from Streptomyces anulatus, has emerged as a potent agent in the field of anticancer research due to its remarkable ability to stabilize G-quadruplex (G4) structures. These non-canonical secondary DNA and RNA structures, formed in guanine-rich sequences, are particularly prevalent in telomeres and oncogene promoter regions. By locking these structures into a stable conformation, telomestatin effectively sequesters the single-stranded DNA required for telomerase activity, the enzyme responsible for maintaining telomere length in the vast majority of cancer cells. This guide provides a comprehensive technical overview of telomestatin's mechanism of action, its interaction with G-quadruplexes, and the downstream cellular consequences, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Preferential Stabilization of Intramolecular G-Quadruplexes

Telomestatin exhibits a high degree of selectivity for G-quadruplex structures over duplex DNA.[1][2][3][4] Its mode of action primarily involves π-π stacking interactions with the terminal G-tetrads of the G-quadruplex, effectively capping the structure and preventing its unwinding.[5] A key characteristic of telomestatin is its preferential binding to and stabilization of intramolecular G-quadruplexes, which are formed from a single nucleic acid strand.[1][4][6] This is in contrast to other G-quadruplex ligands that may favor intermolecular structures. This preference for intramolecular structures is crucial for its potent inhibition of telomerase, as it effectively sequesters the 3' single-stranded telomeric overhang, the substrate for telomerase.[1]

Quantitative Data on Telomestatin's Activity

The efficacy of telomestatin as a G-quadruplex stabilizer and telomerase inhibitor has been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Value | Reference |

| Selectivity for Intramolecular G-Quadruplex vs. Duplex DNA | 70-fold | [1][3][4] |

| Telomerase Inhibition (IC50) | 5 nM | [7] |

Table 1: Binding Selectivity and Telomerase Inhibition of Telomestatin. This table highlights the high selectivity of telomestatin for G-quadruplex structures and its potent inhibitory effect on telomerase.

| Cell Line | IC50 (µM) for Cell Growth Inhibition | Reference |

| SiHa | >2.5 (long-term), severely inhibited at 5 | [7] |

| HeLa | >2.5 (long-term), severely inhibited at 5 | [7] |

| MCF-7 | >2.5 (long-term), severely inhibited at 5 | [7] |

Table 2: Cytotoxicity of Telomestatin in Cancer Cell Lines. This table shows the concentration-dependent effect of telomestatin on the proliferation of various cancer cell lines.

Cellular Consequences of G-Quadruplex Stabilization by Telomestatin

The stabilization of telomeric G-quadruplexes by telomestatin triggers a cascade of cellular events, ultimately leading to cell cycle arrest, senescence, or apoptosis.

Telomere Uncapping and DNA Damage Response

Telomestatin treatment leads to the displacement of key telomere-binding proteins, including TRF2 and POT1, a process known as telomere uncapping.[8][9] This exposes the chromosome ends, which are then recognized as DNA double-strand breaks (DSBs). This triggers the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase-mediated DNA damage response (DDR) pathways.[10][11][12]

Signaling Pathways

The activation of the ATM/ATR pathways initiates a signaling cascade involving the phosphorylation of downstream effector proteins such as CHK1, CHK2, and the tumor suppressor p53.[10][11][12][13] Phosphorylated p53 can then transcriptionally activate genes involved in cell cycle arrest, such as p21, leading to a G2/M cell cycle checkpoint.[14][15][16] Prolonged cell cycle arrest can subsequently induce cellular senescence or apoptosis.[17][18][19][20]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of telomestatin with G-quadruplexes and its effect on telomerase activity.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method to measure telomerase activity.[21][22][23][24][25]

1. Cell Lysate Preparation:

-

Harvest 1 x 10^6 cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in 100 µL of ice-cold NP-40 lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the cell extract. Determine protein concentration using a standard assay (e.g., Bradford).

2. Telomerase Extension Reaction:

-

In a PCR tube, prepare a reaction mix containing:

-

1 µg of cell extract

-

1x TRAP buffer

-

50 µM dNTPs

-

0.1 µg of TS primer (5'-AATCCGTCGAGCAGAGTT-3')

-

Telomestatin at desired concentrations (e.g., 0-100 nM)

-

Nuclease-free water to a final volume of 25 µL.

-

-

Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

-

Inactivate telomerase by heating at 95°C for 5 minutes.

3. PCR Amplification:

-

To the extension product, add a PCR master mix containing:

-

1x TRAP buffer

-

50 µM dNTPs

-

0.1 µg of ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')

-

0.05 µg of TS primer

-

1 unit of Taq DNA polymerase

-

Nuclease-free water to a final volume of 50 µL.

-

-

Perform PCR with the following cycling conditions: 95°C for 3 min, followed by 30-35 cycles of 95°C for 30 s, 52°C for 30 s, and 72°C for 45 s, and a final extension at 72°C for 10 min.

4. Detection of TRAP Products:

-

Analyze the PCR products on a 10-12% non-denaturing polyacrylamide gel.

-

Stain the gel with SYBR Green or a similar nucleic acid stain.

-

Visualize the characteristic DNA ladder pattern, where each band represents the addition of a 6-base telomeric repeat. The intensity of the ladder is proportional to the telomerase activity.

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET is a powerful technique to monitor the conformational changes of G-quadruplex DNA upon ligand binding in real-time.[26][27][28][29][30]

1. Oligonucleotide Design and Labeling:

-

Synthesize a G-quadruplex-forming oligonucleotide (e.g., human telomeric repeat sequence 5'-(TTAGGG)n-3') labeled with a FRET donor (e.g., FAM) at one terminus and a FRET acceptor/quencher (e.g., TAMRA or Dabcyl) at the other.

2. Annealing of G-Quadruplex DNA:

-

Dissolve the labeled oligonucleotide in a buffer containing a G-quadruplex-stabilizing cation (e.g., 100 mM KCl).

-

Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to facilitate the formation of the G-quadruplex structure.

3. FRET Measurement:

-

In a fluorometer, excite the donor fluorophore at its excitation wavelength (e.g., ~495 nm for FAM).

-

Measure the emission intensity of both the donor (e.g., ~520 nm for FAM) and the acceptor (e.g., ~580 nm for TAMRA).

-

In the folded G-quadruplex state, the donor and acceptor are in close proximity, resulting in high FRET efficiency (low donor emission, high acceptor emission). In the unfolded state, FRET is low.

4. Titration with Telomestatin:

-

To the annealed G-quadruplex solution, add increasing concentrations of telomestatin.

-

After each addition, allow the system to equilibrate and measure the FRET signal.

-

Stabilization of the G-quadruplex by telomestatin will result in a concentration-dependent increase in the FRET signal.

5. Data Analysis:

-

Plot the change in FRET efficiency as a function of telomestatin concentration.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), which quantifies the binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the interaction between telomestatin and G-quadruplexes at the atomic level.[31][32]

1. Sample Preparation:

-

Prepare a solution of the G-quadruplex-forming oligonucleotide (e.g., 0.1-0.5 mM) in an appropriate NMR buffer (e.g., 25 mM potassium phosphate, 70 mM KCl, pH 7.0) containing 10% D2O.

-

Prepare a stock solution of telomestatin in a suitable solvent (e.g., DMSO-d6).

2. 1D 1H NMR Titration:

-

Acquire a 1D 1H NMR spectrum of the free G-quadruplex DNA. The imino protons of the guanines involved in G-tetrad formation typically resonate in the 10-12 ppm region, providing a characteristic signature of the G-quadruplex structure.

-

Add small aliquots of the telomestatin stock solution to the DNA sample to achieve increasing molar ratios of ligand to DNA (e.g., 0.25:1, 0.5:1, 1:1, 2:1).

-

Acquire a 1D 1H NMR spectrum after each addition.

3. Data Analysis:

-

Monitor the chemical shift perturbations of the imino protons and other DNA protons upon telomestatin binding.

-

Significant changes in chemical shifts indicate a direct interaction and can provide information about the binding site.

-

The stoichiometry of the binding can be determined from the titration curves.

4. 2D NMR for Structural Elucidation:

-

For a more detailed structural analysis, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be performed on the telomestatin-G-quadruplex complex.

-

NOESY provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure of the complex.

Conclusion

Telomestatin stands out as a highly specific and potent G-quadruplex stabilizing agent with significant potential in cancer therapy. Its preferential interaction with intramolecular G-quadruplexes leads to effective telomerase inhibition and the induction of a robust DNA damage response, ultimately compromising the viability of cancer cells. The experimental protocols and signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of telomestatin and other G-quadruplex-targeting compounds. The continued exploration of these unique DNA structures and their ligands promises to open new avenues for the development of targeted and effective anticancer drugs.

References

- 1. The different biological effects of telomestatin and TMPyP4 can be attributed to their selectivity for interaction with intramolecular or intermolecular G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchportal.lih.lu [researchportal.lih.lu]

- 9. G-Quadruplex stabilization by telomestatin induces TRF2 protein dissociation from telomeres and anaphase bridge formation accompanied by loss of the 3' telomeric overhang in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ATM/ATR checkpoint activation downregulates CDC25C to prevent mitotic entry with uncapped telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dysfunctional telomeres activate an ATM-ATR-dependent DNA damage response to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. DNA damage-induced cell cycle checkpoints involve both p53-dependent and -independent pathways: role of telomere repeat binding factor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. Control of Cellular Aging, Tissue Function, and Cancer by p53 Downstream of Telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dysfunctional telomeres induce p53‐dependent and independent apoptosis to compromise cellular proliferation and inhibit tumor formation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Balance between senescence and apoptosis is regulated by telomere damage–induced association between p16 and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Senescence, Apoptosis, and Cancer | Oncohema Key [oncohemakey.com]

- 21. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]

- 22. telomer.com.tr [telomer.com.tr]

- 23. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. youtube.com [youtube.com]

- 26. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A Practical Guide to Studying G-quadruplex Structures using Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 28. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]

- 29. academic.oup.com [academic.oup.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Telomestatin

An In-depth Technical Guide to the Chemical Structure and Properties of Telomestatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telomestatin, a natural macrocyclic compound isolated from Streptomyces anulatus, is a potent and highly selective inhibitor of telomerase. Its mechanism of action is primarily driven by its ability to bind and stabilize G-quadruplex (G4) DNA structures, particularly the intramolecular G4 formed by the human telomeric repeat sequence (TTAGGG)n. This interaction sequesters the single-stranded DNA substrate required by telomerase, leading to enzyme inhibition, progressive telomere shortening, and subsequent cellular senescence or apoptosis in cancer cells. Despite its remarkable potency and selectivity, the clinical development of Telomestatin has been hampered by poor physicochemical properties, notably its low aqueous solubility. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies used to characterize Telomestatin.

Chemical Structure and Identification

Telomestatin is a complex macrocycle comprising seven oxazole rings and one thiazoline ring. Its unique planar structure is thought to mimic a G-tetrad, the core component of a G-quadruplex, contributing to its high binding affinity.

| Identifier | Value | Citation |

| Molecular Formula | C₂₆H₁₄N₈O₇S | [1] |

| Molar Mass | 582.51 g·mol⁻¹ | [1] |

| IUPAC Name | (1R)-4,8-Dimethyl-3,7,11,15,19,23,27-heptaoxa-31-thia-33,34,35,36,37,38,39,40-octaazanonacyclo[28.2.1.12,5.16,9.110,13.114,17.118,21.122,25.126,29]tetraconta-2(40),4,6(39),8,10(38),12,14(37),16,18(36),20,22(35),24,26(34),28,30(33)-pentadecaene | [2] |

| CAS Number | 265114-54-3 | [1] |

| SMILES | CC1=C(C2=NC(C3=NC(C4=NC(C5=NC(C6=NC(C7=NC(C8=N[C@@]9([H])CS8)=CO7)=CO6)=CO5)=CO4)=CO3)=C(C)O2)N=C9O1 | [1] |

Physicochemical and Pharmacological Properties

Telomestatin's properties are a dichotomy: it possesses exceptional biological activity but is hindered by challenging physicochemical characteristics.

Physicochemical Properties

The development of Telomestatin as a therapeutic agent has been significantly limited by its poor solubility.

| Property | Value / Description | Citation |

| Aqueous Solubility | Low. Quantitative values are not widely reported, but poor water solubility is consistently cited as a major obstacle to its clinical development. | [3] |

| Lipophilicity (XLogP3) | Data for the parent compound is not readily available. A computed value of 0.7 has been reported for a derivative, suggesting moderate lipophilicity. | [4] |

| Stability | The macrocyclic structure confers significant stability. |

Pharmacological Properties

Telomestatin is one of the most potent G-quadruplex stabilizers known. Its activity is highly selective for G-quadruplex DNA over canonical duplex DNA.

| Property | Value / Description | Citation |

| Telomerase Inhibition (IC₅₀) | ~5 nM. It is noted to be one of the most potent telomerase inhibitors discovered. | [5] |

| Selectivity | Displays a ~70-fold selectivity for intramolecular G-quadruplex structures over duplex DNA. | [6] |

| G4 Stabilization (ΔTₘ) | Significantly increases the thermal stability (melting temperature, Tₘ) of G-quadruplex DNA, although a consolidated table of ΔTₘ values is not readily available. | [7][8] |

| Cellular Activity | Induces telomere shortening, apoptosis, and inhibits proliferation in various cancer cell lines, including glioma and multiple myeloma. | [2][9] |

Mechanism of Action

Telomestatin exerts its anticancer effects through a dual mechanism targeting telomeres.

-

Telomerase Inhibition via G-Quadruplex Stabilization : The G-rich single-stranded overhang of telomeres can fold into a G-quadruplex structure. Telomestatin binds to and stabilizes this structure, rendering the telomere terminus inaccessible to the telomerase enzyme. This sequestration of the substrate is the primary mechanism of telomerase inhibition.[5][6]

-

Telomere Uncapping : Beyond inhibiting telomerase, Telomestatin can also displace key shelterin proteins (e.g., POT1 and TRF2) from the telomeres. This "uncapping" exposes the chromosome end, which can trigger a DNA damage response, leading to cellular senescence or apoptosis.

Experimental Protocols

Characterizing the interaction of Telomestatin with G-quadruplexes and its effect on telomerase activity involves several key biophysical and biochemical assays.

Circular Dichroism (CD) Spectroscopy for G-Quadruplex Stabilization

CD spectroscopy is used to monitor the conformation of DNA and to determine the thermal stability of the G-quadruplex structure in the presence and absence of a ligand.

Objective: To determine the change in melting temperature (ΔTₘ) of a G-quadruplex-forming oligonucleotide upon binding of Telomestatin.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of a G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence d[AGGG(TTAGGG)₃]) at ~1 mM in nuclease-free water.

-

Dilute the stock to a final concentration of 5 µM in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.2).

-

Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex conformation.

-

Prepare two sets of samples: one with the folded oligonucleotide only (control) and one with the oligonucleotide and Telomestatin (typically at a 2:1 or higher molar ratio to the DNA).

-

-

Instrument Setup:

-

Use a CD spectropolarimeter equipped with a Peltier temperature controller.

-

Set the spectral range to 220-320 nm to observe the characteristic G-quadruplex peaks (e.g., positive peak at ~295 nm for hybrid structures).

-

Use a quartz cuvette with a 1 cm path length.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of each sample at a starting temperature (e.g., 20°C).

-

Initiate the thermal melt experiment. Increase the temperature from 20°C to 95°C at a controlled rate (e.g., 1°C/minute).

-

Monitor the change in CD signal at a fixed wavelength corresponding to a peak of the folded structure (e.g., 295 nm).

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectra.

-

Plot the CD signal at the monitored wavelength as a function of temperature.

-

Fit the resulting sigmoidal curve to determine the melting temperature (Tₘ), which is the temperature at which 50% of the DNA is unfolded.

-

Calculate the ΔTₘ by subtracting the Tₘ of the control sample from the Tₘ of the Telomestatin-containing sample. A positive ΔTₘ indicates stabilization.[10][11]

-

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity and its inhibition.

Objective: To determine the IC₅₀ of Telomestatin for telomerase activity in a cell lysate.

Methodology:

-

Cell Lysate Preparation:

-

Harvest ~100,000 cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in an ice-cold lysis buffer (e.g., NP-40 based buffer) and incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.

-

Collect the supernatant containing the protein extract and determine its concentration.

-

-

Telomerase Extension Reaction:

-

In a PCR tube, combine the cell lysate (containing telomerase) with a TRAP buffer, dNTPs, and a non-telomeric substrate primer (e.g., TS primer).

-

For inhibitor studies, add varying concentrations of Telomestatin to different tubes. Include a no-inhibitor control and a heat-inactivated lysate negative control.

-

Incubate the reaction at room temperature (~25°C) for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

-

PCR Amplification:

-

To each tube, add a PCR master mix containing Taq polymerase and primers (e.g., forward TS primer and a reverse primer like ACX).

-

Perform PCR for ~30-35 cycles (e.g., 95°C for 30s, 55°C for 30s, 72°C for 45s).

-

-

Detection and Analysis:

-

Resolve the PCR products on a non-denaturing polyacrylamide gel (e.g., 10% PAGE).

-

Stain the gel with a DNA dye (e.g., SYBR Green) and visualize. Telomerase activity is indicated by a characteristic ladder of bands with 6-base pair increments.

-

Quantify the band intensities to determine the level of inhibition at each Telomestatin concentration and calculate the IC₅₀ value.[12][13]

-

DNA Polymerase Stop Assay

This assay assesses the ability of a compound to stabilize a G-quadruplex structure and block the progression of a DNA polymerase.

Objective: To demonstrate that Telomestatin stabilizes a G-quadruplex on a template strand, causing polymerase to stall.

Methodology:

-

Template-Primer Setup:

-

Design a DNA template containing a G-quadruplex forming sequence (e.g., four TTAGGG repeats).

-

Design a shorter primer (often fluorescently labeled) that anneals upstream of the G4 sequence.

-

-

Reaction:

-

Anneal the labeled primer to the template DNA.

-

Prepare reaction tubes containing the primer-template duplex, a DNA polymerase (e.g., Taq polymerase), dNTPs, and a buffer containing K⁺ ions (to promote G4 formation).

-

Add varying concentrations of Telomestatin to the tubes.

-

Initiate the polymerase extension reaction by incubating at the optimal temperature for the polymerase.

-

-

Analysis:

-

Stop the reaction and denature the products.

-

Separate the DNA fragments by size using a denaturing polyacrylamide sequencing gel.

-

Visualize the labeled fragments. A strong band appearing at the position just before the G-quadruplex sequence indicates that the polymerase has stalled.

-

An increase in the intensity of this "stop" product with increasing Telomestatin concentration confirms the compound's ability to stabilize the G-quadruplex structure and block DNA synthesis.[14][15]

-

Summary and Future Outlook

Telomestatin is a landmark molecule in the study of G-quadruplex biology and telomerase inhibition. Its potent and selective activity validates the G-quadruplex as a viable therapeutic target. However, its own path to the clinic is obstructed by poor pharmacological properties.

Future research directions focus on using the Telomestatin scaffold to design new analogues with improved solubility and pharmacokinetic profiles, thereby translating its exceptional in vitro potency into a viable clinical candidate for cancer therapy.

References

- 1. Telomestatin - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Binding of Telomestatin to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Telomestatin derivative | C32H34N10O8 | CID 73426236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Telomestatin, a potent telomerase inhibitor that interacts quite specifically with the human telomeric intramolecular g-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The different biological effects of telomestatin and TMPyP4 can be attributed to their selectivity for interaction with intramolecular or intermolecular G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of telomeric G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human telomeric G-quadruplex: thermodynamic and kinetic studies of telomeric quadruplex stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of telomestatin with the telomeric single-strand overhang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermal Stability Changes in Telomeric G-Quadruplex Structures Due to N6-Methyladenine Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. A DNA polymerase stop assay for G-quadruplex-interactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

Telomestatin: A Natural G-Quadruplex Stabilizer for Advanced Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Telomestatin, a macrocyclic natural product isolated from Streptomyces anulatus, has emerged as a potent and highly specific inhibitor of telomerase, a critical enzyme for the immortalization of cancer cells. This technical guide provides an in-depth overview of Telomestatin, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity. By stabilizing G-quadruplex structures in telomeric DNA, Telomestatin offers a unique therapeutic strategy for targeting cancer cells. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.

Introduction

Telomerase, a reverse transcriptase that maintains telomere length, is overexpressed in approximately 85-90% of cancer cells, making it an attractive target for cancer therapy.[1][2] Telomestatin is a natural product that has garnered significant attention for its potent telomerase inhibitory activity.[3] Isolated from Streptomyces anulatus 3533-SV4, its unique macrocyclic structure, composed of seven oxazole rings and one thiazoline ring, allows it to selectively bind to and stabilize G-quadruplex DNA structures.[3][4] This guide will delve into the core aspects of Telomestatin's function and its potential as a therapeutic agent.

Mechanism of Action: G-Quadruplex Stabilization

The primary mechanism of action of Telomestatin is its ability to bind to and stabilize G-quadruplexes, which are four-stranded DNA structures formed in guanine-rich sequences, such as those found at the ends of telomeres.[3]

Telomerase Inhibition

By stabilizing the G-quadruplex structure of the 3' telomeric overhang, Telomestatin effectively sequesters the substrate for telomerase, preventing the enzyme from elongating the telomeres.[2][3] This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis. Telomestatin is a highly potent inhibitor of telomerase, with a reported IC50 value of approximately 5 nM.[3]

Disruption of Telomere Capping

Beyond telomerase inhibition, Telomestatin disrupts the protective "cap" of telomeres. It has been shown to induce the dissociation of key shelterin complex proteins, particularly TRF2, from telomeres. This uncapping of the telomere exposes the DNA ends, which are then recognized as DNA damage, leading to the activation of DNA damage response pathways and the formation of anaphase bridges.

The signaling pathway for Telomestatin's action is multifaceted, initiating with the stabilization of the G-quadruplex and culminating in cell cycle arrest and apoptosis.

Preclinical Efficacy: In Vitro and In Vivo Data

Telomestatin has demonstrated significant anti-cancer activity in a variety of preclinical models.

In Vitro Activity

| Cell Line | Cancer Type | IC50 (μM) | Citation |

| SW39 | Telomerase-Transformed | 4.1 | [5] |

Table 1: In Vitro Cytotoxicity of Telomestatin

In Vivo Activity

Preclinical studies in xenograft models have provided evidence for the in vivo efficacy of Telomestatin. In a U937 human leukemia xenograft model, systemic administration of Telomestatin led to a significant reduction in tumor growth.[6]

| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition | Citation |

| Nude Mice | U937 Leukemia Xenograft | 15 mg/kg Telomestatin (i.p., 2x/week for 4 weeks) | Significant reduction in tumor volume | [6][7] |

Table 2: In Vivo Efficacy of Telomestatin in Xenograft Model

Furthermore, analysis of the tumors from the treated mice showed a dose-dependent decrease in telomerase activity, with a 15 mg/kg dose inhibiting activity by 92.5%.[7] The treatment was well-tolerated, with no signs of toxicity observed in the treated animals.[6]

Experimental Protocols

A variety of specialized assays are employed to characterize the activity of G-quadruplex stabilizers like Telomestatin.

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

Principle: In the first step, telomerase present in a cell extract adds telomeric repeats to a non-telomeric substrate oligonucleotide. In the second step, these extension products are amplified by PCR.

Methodology:

-

Cell Lysis: Cells are lysed using a CHAPS-based buffer to prepare a cellular extract containing telomerase.

-

Telomerase Extension: The cell extract is incubated with a reaction mixture containing a TS primer (telomerase substrate), dNTPs, and a TRAP buffer. During this incubation at 30°C, telomerase adds TTAGGG repeats to the 3' end of the TS primer.

-

PCR Amplification: The telomerase extension products are then amplified by PCR using the TS primer and a reverse primer (ACX). An internal standard is often included to control for PCR inhibition.

-

Detection: The PCR products are resolved on a polyacrylamide gel and visualized by staining with a fluorescent dye like SYBR Green. A characteristic ladder of bands with 6 base pair increments indicates telomerase activity.

Clinical Development Status

The clinical development status of Telomestatin is not definitively clear from publicly available information. While some reviews and older literature suggest that Telomestatin has entered clinical trials, there is a lack of official registration or recent updates to confirm this.[2][8] More recent comprehensive reviews on telomerase inhibitors in clinical development do not prominently feature Telomestatin, instead focusing on other agents like Imetelstat.[1][9] The challenges associated with the poor solubility and bioavailability of Telomestatin may have hindered its progression into clinical trials.[2] Further investigation into patent filings and regulatory databases would be necessary to ascertain the definitive clinical status.

Synthesis and Derivatives

The complex macrocyclic structure of Telomestatin presents a significant synthetic challenge. However, a formal total synthesis has been reported, which has enabled the development of various derivatives.[4] These synthetic efforts are focused on improving the pharmacological properties of Telomestatin, such as its solubility and bioavailability, while retaining or enhancing its G-quadruplex stabilizing activity.

Conclusion

Telomestatin remains a compelling natural product with a well-defined and potent mechanism of action against a critical cancer target. Its ability to stabilize G-quadruplexes, leading to both telomerase inhibition and telomere uncapping, provides a dual-pronged attack on cancer cell proliferation. While challenges related to its pharmaceutical properties and a clear path in clinical development remain, Telomestatin continues to be a valuable tool for cancer research and a foundational scaffold for the design of next-generation G-quadruplex stabilizing agents. Further preclinical studies with improved derivatives are warranted to fully explore the therapeutic potential of this unique natural product.

References

- 1. Telomerase-based Cancer Therapeutics: A Review on their Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Telomerase as a Cancer Target. Development of New Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Telomestatin, a potent telomerase inhibitor that interacts quite specifically with the human telomeric intramolecular g-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Telomestatin: formal total synthesis and cation-mediated interaction of its seco-derivatives with G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Telomerase inhibition with a novel G-quadruplex-interactive agent, telomestatin: in vitro and in vivo studies in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Telomere and Telomerase Therapeutics in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What TERT inhibitors are in clinical trials currently? [synapse.patsnap.com]

The Biological Function of Telomestatin in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telomestatin, a natural macrocyclic compound isolated from Streptomyces anulatus, has emerged as a potent anti-cancer agent due to its remarkable ability to inhibit telomerase and destabilize telomere integrity. This technical guide provides an in-depth exploration of the biological functions of Telomestatin in cancer cells, focusing on its molecular mechanisms of action. We will delve into its role as a G-quadruplex stabilizer, its potent telomerase inhibition, and its downstream effects on inducing apoptosis and cellular senescence. This document synthesizes key quantitative data, details essential experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows involved in Telomestatin's anti-tumor activity.

Introduction

The immortal phenotype of most cancer cells is intrinsically linked to the maintenance of telomere length, a process predominantly mediated by the enzyme telomerase. Telomerase activity, detected in approximately 85-90% of human tumors but absent in most normal somatic cells, presents an attractive and selective target for cancer therapy. Telomestatin has garnered significant attention as a highly potent and specific telomerase inhibitor. Its primary mechanism of action involves the stabilization of G-quadruplex structures within the G-rich single-stranded 3' overhang of telomeres. This action sequesters the substrate for telomerase, effectively inhibiting its function and leading to progressive telomere shortening and dysfunction. This guide will provide a comprehensive overview of the molecular and cellular consequences of Telomestatin treatment in cancer cells.

Mechanism of Action: G-Quadruplex Stabilization and Telomerase Inhibition

Telomestatin's potent anti-cancer activity stems from its high affinity and selectivity for intramolecular G-quadruplexes, particularly those formed within the human telomeric repeat sequence (TTAGGG)n.

G-Quadruplex Stabilization

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences. The stabilization of these structures by Telomestatin at the 3' telomeric overhang prevents telomerase from accessing its substrate, thereby inhibiting telomere elongation. Telomestatin exhibits a remarkable preference for intramolecular G-quadruplexes over intermolecular structures and shows high selectivity for G-quadruplex DNA over duplex DNA.[1] This selective interaction is crucial for its specific action on telomeres.

Telomerase Inhibition

By locking the telomeric DNA into a G-quadruplex conformation, Telomestatin acts as a potent telomerase inhibitor. It has demonstrated a significantly lower IC50 value for telomerase inhibition compared to other G-quadruplex interactive molecules.[2] This inhibition is not due to direct interaction with the telomerase enzyme itself, but rather through substrate sequestration.[3]

Quantitative Data on Telomestatin's Efficacy

The potency of Telomestatin has been quantified across various cancer cell lines, both in terms of telomerase inhibition and cytotoxicity.

Table 1: Telomerase Inhibition by Telomestatin

| Cell Line/System | IC50 Value | Reference |

| Human B lymphoma Namalwa cells (cell-free extract) | 5 nM | [4][5] |

| SiHa (cervical cancer) cell extract | ~5 nM | [6] |

Table 2: Cytotoxicity of Telomestatin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (Concentration and Time) | Reference |

| SiHa | Cervical Cancer | Growth severely inhibited at 5 µM and 7.5 µM over 40 days | [6] |

| HeLa | Cervical Cancer | Growth severely inhibited at 5 µM and 7.5 µM over 40 days | [6] |

| MCF-7 | Breast Cancer | Growth severely inhibited at 5 µM and 7.5 µM over 40 days | [6] |

| ARD | Multiple Myeloma | Growth inhibition observed at various concentrations over 7 days | [7] |

| ARP | Multiple Myeloma | Growth inhibition observed at various concentrations over 7 days | [7] |

| MM1S | Multiple Myeloma | Growth inhibition observed at various concentrations over 7 days | [7] |

Cellular Consequences of Telomestatin Treatment

The inhibition of telomerase and destabilization of telomeres by Telomestatin trigger profound cellular responses in cancer cells, ultimately leading to cell death or growth arrest.

Induction of Apoptosis

Long-term treatment with Telomestatin leads to progressive telomere shortening, which can uncap the chromosome ends and initiate a DNA damage response (DDR). This, in turn, can trigger the apoptotic cascade. In multiple myeloma cells, Telomestatin treatment resulted in apoptotic cell death.[7] The induction of apoptosis is a key mechanism by which Telomestatin exerts its anti-proliferative effects.

Induction of Senescence

In addition to apoptosis, Telomestatin can induce a state of permanent growth arrest known as cellular senescence.[8] This is particularly relevant at sub-toxic doses where prolonged treatment leads to gradual telomere attrition.[9] Senescent cells remain metabolically active but are unable to proliferate, thus contributing to the suppression of tumor growth.

Telomere Destabilization and DNA Damage Response

A critical effect of Telomestatin is the rapid dissociation of the shelterin protein TRF2 from telomeres.[10] TRF2 is essential for protecting telomere ends and preventing them from being recognized as DNA double-strand breaks. The loss of TRF2 from telomeres, induced by Telomestatin's stabilization of G-quadruplexes, exposes the chromosome ends and activates a DNA damage response. This is characterized by the formation of telomere dysfunction-induced foci (TIFs) and the activation of DDR proteins such as ATM and γH2AX.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological effects of Telomestatin.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

Principle: The assay consists of two main steps:

-

Telomerase Extension: A cell extract containing telomerase is incubated with a synthetic oligonucleotide substrate (TS primer). Telomerase adds TTAGGG repeats to the 3' end of the TS primer.

-

PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer (ACX). The PCR products are resolved on a polyacrylamide gel, and the characteristic 6-base pair ladder indicates telomerase activity.